molecular formula C24H26N2O5S B2645719 (E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 380551-66-6

(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2645719
CAS No.: 380551-66-6
M. Wt: 454.54
InChI Key: YZUTUZKTRSOFRG-LFIBNONCSA-N
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Description

The compound (E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a methyl ester, an acrylamido linker, and a 4-isopropoxy-3-methoxyphenyl group. Its E-configuration at the acrylamido double bond is critical for stereoselective interactions in biological systems.

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-14(2)31-18-10-9-15(12-19(18)29-3)11-16(13-25)22(27)26-23-21(24(28)30-4)17-7-5-6-8-20(17)32-23/h9-12,14H,5-8H2,1-4H3,(H,26,27)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUTUZKTRSOFRG-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-Methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer, anti-inflammatory, and analgesic effects.

Chemical Structure

The compound features a complex structure characterized by a tetrahydrobenzo[b]thiophene core, which is known for its diverse biological activities. The presence of cyano and acrylamide functionalities enhances its pharmacological profile, potentially contributing to its interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibition of cell proliferation in various cancer cell lines:

  • MCF-7 (Breast Cancer) : In vitro studies indicated that derivatives induce apoptosis and cell cycle arrest. For example, one compound demonstrated an IC50 value of 23.2 µM against MCF-7 cells, leading to a substantial reduction in cell viability by 26.86% after 48 hours of treatment. Flow cytometric analysis revealed an increase in early and late apoptotic cells compared to untreated controls .
  • Mechanism of Action : The mechanism involves the disruption of tubulin dynamics, which is crucial for mitotic spindle formation during cell division. Compounds targeting tubulin have been shown to enhance mitotic arrest and trigger apoptosis in cancer cells .

Anti-inflammatory Activity

Compounds derived from the tetrahydrobenzo[b]thiophene scaffold have also demonstrated anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds promising candidates for treating inflammatory diseases. Specific studies have indicated that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro .

Analgesic Effects

The analgesic activity of related compounds has been assessed using the "hot plate" method in animal models. These studies suggest that some derivatives provide pain relief comparable to standard analgesics like metamizole. This activity is attributed to their ability to interact with pain pathways and modulate pain perception .

Case Studies

  • Breast Cancer Model : A study involving MCF-7 cells treated with a tetrahydrobenzo[b]thiophene derivative showed significant apoptosis induction and cell cycle arrest at G2/M phase. The compound was effective at low concentrations, indicating its potential as a therapeutic agent in breast cancer treatment .
  • Inflammation Model : In an experimental setup evaluating the anti-inflammatory effects of tetrahydrobenzo[b]thiophene derivatives, significant reductions in inflammatory markers were observed when tested against lipopolysaccharide-induced inflammation in macrophages .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the tetrahydrobenzo[b]thiophene core significantly influence biological activity. For instance:

  • Substituents such as methoxy and isopropoxy groups enhance anticancer potency.
  • The presence of cyano and acrylamide moieties appears critical for inducing apoptosis through specific molecular interactions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of tetrahydrobenzo[b]thiophenes have shown promising activity against various cancer cell lines. Research indicates that compounds similar to (E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can induce apoptosis in cancer cells.

A specific study demonstrated that related compounds exhibited IC50 values ranging from 23.2 to 95.9 µM against MCF-7 breast cancer cells, with some derivatives leading to significant reductions in tumor mass in vivo .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory properties. Research on related benzo[b]thiophene derivatives has shown that they can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes . A study indicated that certain derivatives significantly inhibited COX activity, supporting their use as anti-inflammatory agents.

Analgesic Effects

Studies have also evaluated the analgesic properties of compounds within this chemical class. For example, derivatives synthesized from tetrahydrobenzo[b]thiophenes were tested using the "hot plate" method on mice and showed analgesic effects surpassing those of standard analgesics like metamizole . This suggests that this compound could be a candidate for further development in pain management therapies.

Synthesis and Derivative Development

The synthesis of this compound involves several steps including cyclization reactions and functional group modifications. Methods such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times .

Case Studies

  • Breast Cancer Research : A study focused on the synthesis of various benzo[b]thiophene derivatives demonstrated their cytotoxicity against MCF-7 cells. The lead compound showed significant apoptosis induction and reduced tumor growth in animal models .
  • Anti-inflammatory Drug Development : Derivatives were synthesized and evaluated for their ability to inhibit COX enzymes. The results indicated that modifications to the benzo[b]thiophene structure could enhance anti-inflammatory activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Phenyl Substituents Ester Group Key Biological Activity
Target Compound Tetrahydrobenzo[b]thiophene 4-Isopropoxy-3-methoxy Methyl Not reported (inferred)
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (Compound F) Dimethylthiophene 4-Hydroxy Ethyl Moderate antioxidant activity
Ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (Compound G) Dimethylthiophene 4-Hydroxy-3-methoxy Ethyl High antioxidant activity
Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound H) Tetrahydrobenzo[b]thiophene 4-Hydroxy-3,5-dimethoxy Ethyl Highest antioxidant activity

Stereochemical Considerations

  • The E-configuration of the acrylamido group in the target compound is critical for planar alignment of conjugated systems, optimizing π-π interactions in biological targets. In contrast, the Z-isomer () may exhibit reduced activity due to steric clashes .

Q & A

Q. What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?

The compound is synthesized via a Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and substituted benzaldehydes (e.g., 4-isopropoxy-3-methoxybenzaldehyde). Key parameters include:

  • Catalysts : Piperidine and acetic acid (1:3.7 molar ratio) for base-acid synergy .
  • Solvent : Toluene under reflux (5–6 hours) to drive the reaction .
  • Purification : Recrystallization with alcohols (e.g., ethanol) to achieve >95% purity . Yields typically range from 72–94% , influenced by substituent electronic effects on benzaldehyde .

Q. Which spectroscopic methods are most reliable for confirming structural integrity and stereochemistry?

  • IR Spectroscopy : Confirms acrylamido C=O (1650–1680 cm⁻¹) and cyano C≡N (2200–2250 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Key signals include the methoxy singlet (~δ 3.8 ppm), isopropoxy doublet (δ 1.2–1.4 ppm), and thiophene protons (δ 2.5–3.0 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .
  • X-ray Crystallography (advanced): Resolves stereochemistry (E-configuration) and crystal packing .

Advanced Research Questions

Q. How can computational modeling predict bioactivity and optimize derivatives?

  • Molecular Docking : Simulate interactions with targets (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock .
  • QSAR Studies : Correlate substituent properties (e.g., Hammett σ values) with antioxidant IC₅₀ values to design potent analogs .
  • MD Simulations : Assess binding stability in lipid bilayers or protein pockets over nanosecond timescales .

Q. What strategies resolve discrepancies in bioactivity data across studies?

  • Assay Standardization : Control variables like DPPH radical concentration (0.1–0.2 mM) and incubation time (30–60 min) for antioxidant studies .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites in cell-based assays .
  • Structural Confirmation : Re-evaluate stereochemistry (e.g., E/Z isomerization) via NOESY NMR if bioactivity varies .

Q. What in vivo models are suitable for evaluating anti-inflammatory efficacy?

  • Carrageenan-Induced Paw Edema (Rat) : Measure paw volume reduction at 3–6 hours post-administration (10–50 mg/kg dose) .
  • Cytokine Profiling : Quantify TNF-α and IL-6 suppression in serum via ELISA .
  • Toxicity Screening : Monitor hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) in chronic dosing studies .

Methodological Challenges

Q. How can stereochemical purity be maintained during scale-up synthesis?

  • Reaction Monitoring : Use inline FTIR or HPLC to detect intermediate byproducts (e.g., Z-isomers) .
  • Temperature Control : Maintain reflux at 110–115°C to minimize thermal decomposition .
  • Alternative Catalysts : Test ionic liquids (e.g., [BMIM]BF₄) for improved selectivity and recyclability .

Q. What are the limitations of current cytotoxicity assays for this compound?

  • False Positives : Thiophene derivatives may interfere with MTT assays via direct NAD(P)H oxidation; validate with ATP-based assays (e.g., CellTiter-Glo) .
  • Selectivity : Compare IC₅₀ values across cancer (e.g., MCF-7, HEPG-2) and normal (WI-38) cell lines to assess therapeutic index .

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